3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Overview
Description
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (FPP) is a boronic acid derivative that has gained importance in scientific research due to its unique chemical and physical properties1. It has been used in various fields of research and industry owing to its diverse applications1.
Synthesis Analysis
The synthesis of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, boronic acids like 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, the structure, properties, spectra, and suppliers for a similar compound, 3-Fluoro-4-propoxyphenylboronic acid, are available3.Chemical Reactions Analysis
The specific chemical reactions involving 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not detailed in the search results. However, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it is known that it has unique chemical and physical properties1.Scientific Research Applications
Synthesis and Cross-Coupling Reactions
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is utilized in the synthesis of α-(fluoro-substituted phenyl)pyridines through palladium-catalyzed cross-coupling reactions. The reactivities of various fluoro-substituted phenylboronic acids, including those with di- and tri-fluoro substituents, have been investigated in different catalyst systems, revealing varying yields and challenges related to electron-withdrawing fluorine atoms and steric hindrance (Maoliang Xu et al., 2008).
Antibacterial Activities
Compounds related to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid have shown potential as broad-spectrum antibacterial agents. The synthesis of fluoroquinolone derivatives containing pyrrolidine rings has demonstrated high activity against both gram-positive and gram-negative bacteria, highlighting the potential of fluorinated compounds in developing new antibacterial drugs (G. Stefancich et al., 1985).
Crystal Structure and DFT Studies
The molecular structures of boric acid ester intermediates related to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid have been confirmed through crystallographic and conformational analyses, as well as density functional theory (DFT) calculations. These studies reveal insights into the physicochemical properties and the potential of these compounds in various applications (P.-Y. Huang et al., 2021).
Electroluminescence and Photoluminescence
Research has also explored the electroluminescent and photoluminescent properties of compounds synthesized from phenylboronic acids, including derivatives similar to 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid. These studies contribute to the understanding of how such compounds can be utilized in the development of new materials for electronic and photonic applications (Gao Xi-cun, 2010).
Building Blocks for Silicon-Containing Drugs
Fluoro-substituted phenylboronic acids have been identified as potential building blocks for the synthesis of silicon-containing drugs. The introduction of silicon into drug molecules can significantly alter their physical, chemical, and biological properties, offering new opportunities for drug development (Dennis Troegel et al., 2009).
Safety And Hazards
The safety and hazards of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, similar compounds like 4-Fluorophenylboronic acid have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 32.
Future Directions
The future directions of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it has been used in various fields of research and industry owing to its diverse applications1, suggesting potential for further exploration.
properties
IUPAC Name |
[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBDVFMXFSDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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